2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE
Overview
Description
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methyl group, a methanesulfonamido group, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzamide Core: This step involves the acylation of an appropriate aniline derivative with a suitable acyl chloride or anhydride.
Introduction of the Methanesulfonamido Group: This can be achieved through the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Substitution with the Piperazine Moiety: The final step involves the nucleophilic substitution reaction with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-2-(METHYLTHIO)BENZOTHIAZOLIUM P-TOLUENESULFONATE
- Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate
Uniqueness
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both methanesulfonamido and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-17-20(6-5-7-21(17)25(3)30(4,28)29)22(27)23-16-18-8-10-19(11-9-18)26-14-12-24(2)13-15-26/h5-11H,12-16H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIACXOXHXDQGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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